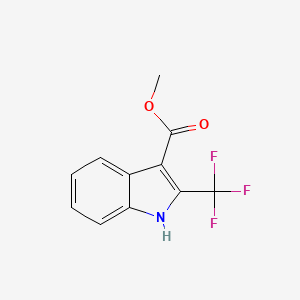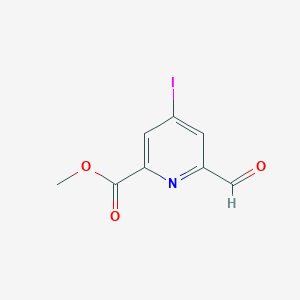
2-Pyridinecarboxylic acid, 6-formyl-4-iodo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinecarboxylic acid, 6-formyl-4-iodo-, methyl ester is a chemical compound with the molecular formula C8H6INO3 It is a derivative of pyridinecarboxylic acid, featuring a formyl group at the 6-position, an iodine atom at the 4-position, and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 6-formyl-4-iodo-, methyl ester typically involves multi-step organic reactions. One common method is the iodination of 2-pyridinecarboxylic acid, followed by formylation and esterification. The iodination can be achieved using iodine and a suitable oxidizing agent. Formylation is often carried out using formylating agents such as Vilsmeier-Haack reagent. The final step involves esterification with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinecarboxylic acid, 6-formyl-4-iodo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Oxidation: 2-Pyridinecarboxylic acid, 6-carboxy-4-iodo-, methyl ester.
Reduction: 2-Pyridinecarboxylic acid, 6-hydroxymethyl-4-iodo-, methyl ester.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Pyridinecarboxylic acid, 6-formyl-4-iodo-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Pyridinecarboxylic acid, 6-formyl-4-iodo-, methyl ester depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism would involve interactions with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridinecarboxylic acid, methyl ester: Lacks the formyl and iodine substituents.
4-Iodo-pyridine-2-carboxylic acid: Lacks the formyl and ester groups.
6-Formyl-2-pyridinecarboxylic acid: Lacks the iodine and ester groups.
Uniqueness
2-Pyridinecarboxylic acid, 6-formyl-4-iodo-, methyl ester is unique due to the presence of both the formyl and iodine substituents, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Propiedades
Número CAS |
1393558-18-3 |
|---|---|
Fórmula molecular |
C8H6INO3 |
Peso molecular |
291.04 g/mol |
Nombre IUPAC |
methyl 6-formyl-4-iodopyridine-2-carboxylate |
InChI |
InChI=1S/C8H6INO3/c1-13-8(12)7-3-5(9)2-6(4-11)10-7/h2-4H,1H3 |
Clave InChI |
AOCXGLISWFTIKY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=N1)C=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


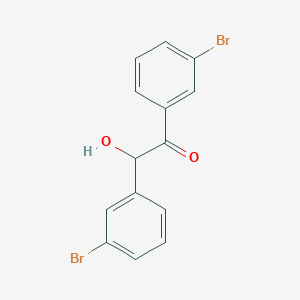
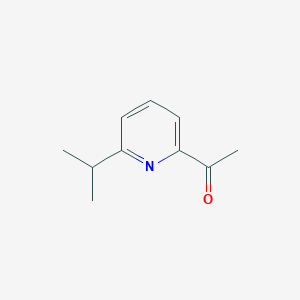
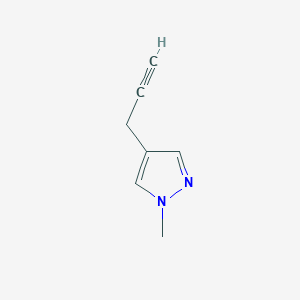

![4-{2-[Methyl(propyl)amino]ethyl}aniline](/img/structure/B12091143.png)
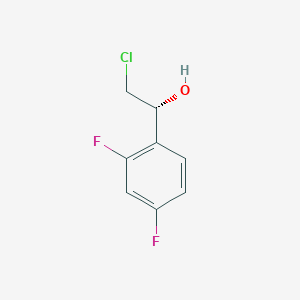
![Benzeneacetonitrile, 2-methyl-alpha-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene]-](/img/structure/B12091152.png)
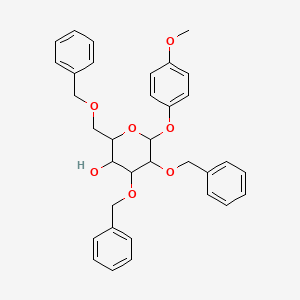
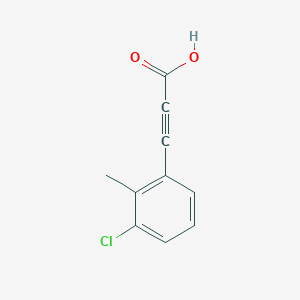

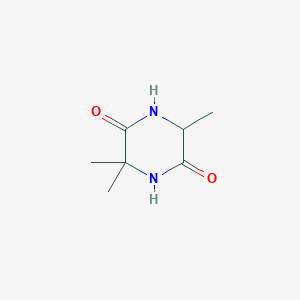
![N-(4-bromo-2,5-difluoro-phenyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B12091195.png)
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoro-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B12091197.png)
